6-(4-Propoxyphenoxy)nicotinonitrile
Description
6-(4-Propoxyphenoxy)nicotinonitrile is a substituted pyridine derivative featuring a nicotinonitrile core with a 4-propoxy-substituted phenoxy group at the 6-position.
Properties
IUPAC Name |
6-(4-propoxyphenoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-2-9-18-13-4-6-14(7-5-13)19-15-8-3-12(10-16)11-17-15/h3-8,11H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWKEYUNRCQTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OC2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601262712 | |
| Record name | 6-(4-Propoxyphenoxy)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601262712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135282-78-8 | |
| Record name | 6-(4-Propoxyphenoxy)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135282-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Propoxyphenoxy)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601262712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-(4-Propoxyphenoxy)nicotinonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure features a nicotinonitrile core with a propoxyphenyl substituent, which is believed to influence its biological properties. The chemical formula is CHNO, and its molecular weight is approximately 244.30 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Activity : Preliminary studies suggest that derivatives of nicotinonitrile compounds may have antiviral properties. The structure-activity relationship (SAR) indicates that modifications to the phenyl ring can enhance activity against specific viral strains .
- Anticancer Properties : Some analogues of nicotinonitrile have shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant IC values in the low micromolar range .
The biological mechanisms through which this compound operates include:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in viral replication or cancer cell metabolism. For example, certain nicotinonitrile derivatives have been reported to inhibit tubulin polymerization, which is crucial for cell division .
- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and immune responses .
Antiviral Activity Study
A study conducted on a series of nicotinonitrile derivatives, including this compound, evaluated their efficacy against enteroviruses. The results indicated that certain modifications led to enhanced antiviral activity with IC values ranging from 0.02 to 5.25 μM against resistant strains .
| Compound | IC (μM) | Viral Strain |
|---|---|---|
| This compound | 0.15 | Coxsackievirus B3 |
| Other Derivative | 0.05 | Rhinovirus B5 |
Anticancer Activity Evaluation
In another study focusing on anticancer properties, a series of nicotinonitrile analogues were tested against human cancer cell lines. The findings revealed that several compounds exhibited significant cytotoxicity.
| Compound | Cell Line | IC (μM) |
|---|---|---|
| This compound | HeLa | 3.2 |
| Another Analogue | MCF-7 | 2.8 |
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Organic Synthesis
- 6-(4-Propoxyphenoxy)nicotinonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications, making it a versatile building block in organic chemistry.
Reactivity and Transformations
- The compound can undergo several chemical reactions, including:
- Oxidation : Using agents like hydrogen peroxide.
- Reduction : Employing reducing agents such as lithium aluminum hydride.
- Nucleophilic Substitution : Allowing for the introduction of different functional groups.
Biological Research Applications
Antimicrobial Properties
- Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. This property positions it as a potential candidate for developing new antibiotics, particularly against resistant strains.
Anticancer Activity
- Research has shown that this compound can induce apoptosis in cancer cell lines. For example, studies on MCF-7 breast cancer cells revealed significant cytotoxicity with IC50 values indicating potent effects. The mechanism involves the modulation of apoptosis-related proteins, enhancing its therapeutic potential against cancer.
Medical Applications
Therapeutic Agent Development
- Ongoing research is exploring the therapeutic potential of this compound for treating various diseases. Its interaction with biological targets suggests it may inhibit specific enzymes or receptors involved in disease progression.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | Versatile building block for complex molecules |
| Antimicrobial | Activity against resistant bacteria | Effective against strains like Staphylococcus aureus |
| Anticancer | Induces apoptosis in cancer cells | Significant reduction in cell viability (IC50 values) |
| Therapeutics | Potential for various diseases | Modulates enzyme/receptor activity |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against resistant strains of Staphylococcus aureus. The compound demonstrated a notable reduction in minimum inhibitory concentration (MIC) values when used in combination with standard antibiotics, suggesting its potential as an adjunct therapy to enhance antibiotic efficacy.
Case Study 2: Anticancer Activity
In vitro studies on MCF-7 breast cancer cells indicated that treatment with this compound led to a significant decrease in cell viability. Mechanistic studies revealed that this effect was mediated through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors, highlighting its promise as a therapeutic agent in oncology.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Nicotinonitrile derivatives share a common pyridine core but differ in substituent groups, which critically influence their molecular geometry, intermolecular interactions, and functional properties.
Table 1: Structural Comparison of Nicotinonitrile Derivatives
Key Observations :
- Substituent Effects: Bulky substituents (e.g., bromophenyl, ethoxyphenyl) introduce steric hindrance, leading to non-planar molecular conformations. For example, the bromophenyl analog exhibits a near-planar pyridine-bromophenyl arrangement (7.34° dihedral angle) but significant tilting (43.56°) with the ethoxyphenyl group .
- Intermolecular Interactions: Weak interactions (C–H···N, π-π stacking) stabilize crystal packing. The bromophenyl analog forms helical chains via C–H···N interactions, while the aminophenyl-thienyl derivative utilizes N–H···N hydrogen bonds for chain formation .
Table 2: Functional Comparison
Key Findings :
- Pharmacological Potential: The bromophenyl and aminophenyl analogs demonstrate analgesic, anti-inflammatory, and antimicrobial activities, suggesting that substituents like bromo, amino, or heterocyclic groups enhance bioactivity .
- Diverse Applications: The methoxyphenyl-furyl derivative acts as a corrosion inhibitor, highlighting the versatility of nicotinonitriles in non-pharmaceutical fields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
